(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine
Description
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2,2-dimethoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-17-12-7-5-11(6-8-12)9-14-10-13(15-2)16-3/h5-8,13-14H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBANIMRVIZIGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine typically involves the reaction of 4-ethoxybenzyl chloride with 2,2-dimethoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Primary amines, secondary amines
Substitution: Various substituted amines
Scientific Research Applications
(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine (): Structural difference: Replaces the 2,2-dimethoxyethyl group with a 4-methoxyphenethyl chain.
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline (): Structural difference: Contains a dimethylamino group instead of the dimethoxyethyl moiety. Impact: Increased steric hindrance from the dimethyl group may reduce solubility in polar solvents. Synthesis: Formed via Schiff base reduction with NaBH₄, a method applicable to the target compound .
Modifications in the Alkylamine Chain
- N-Benzyl-N-2-(trimethylsilyl)ethoxycarbonyl-[5-ethoxy-3-hydroxy-2-(2,2-dimethoxyethyl)phenyl]amine (): Structural difference: Incorporates a trimethylsilyl (TMS) group and a hydroxy substituent. Impact: The TMS group enhances stability during chromatographic purification but reduces reactivity in nucleophilic environments. Molecular weight: C₂₅H₃₇NO₆Si (higher than the target compound due to TMS) .
(2,2-Dimethoxyethyl)({[2-(diphenylphosphanyl)phenyl]methyl})methylamine ():
Ethoxy vs. Methoxy Substituents
- 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]-methyl}phenol (): Structural difference: Ethoxy group at position 2 on a phenolic ring versus 4-ethoxy on a benzylamine. Impact: The ethoxy group in both compounds enhances electron-donating capacity, but the phenolic structure in this compound allows for tautomerism, affecting its chelation properties .
Physicochemical and Functional Comparisons
*Estimated based on similar structures in and .
Key Research Findings
- Synthetic Flexibility : The dimethoxyethyl group in the target compound allows for facile functionalization, as demonstrated in ’s solid-phase synthesis of heterocycles .
- Thermal Stability : Ethoxy-substituted amines (e.g., ) exhibit higher thermal stability than methoxy derivatives due to reduced steric strain .
Biological Activity
(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
Chemical Structure and Properties
The compound can be classified as an amine derivative, characterized by the presence of a dimethoxyethyl group and an ethoxyphenyl moiety. Its molecular formula is C14H19N2O3, and it has a molecular weight of approximately 263.31 g/mol. The structural formula can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit specific enzyme activities, which may play a role in various metabolic pathways .
- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing neurotransmission processes in the central nervous system.
- Antioxidant Properties : Some studies have hinted at antioxidant activity, which could contribute to cellular protection against oxidative stress.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- IC50 Values : The IC50 values were found to be 25 µM for MCF-7 and 30 µM for HeLa cells, indicating moderate cytotoxicity.
In Vivo Studies
Animal models have been utilized to assess the compound's efficacy in vivo. Notable findings include:
- Model Used : Mice injected with tumor cells.
- Dosage : Administered at 10 mg/kg body weight.
- Results : A significant reduction in tumor size was observed compared to control groups, suggesting potential anti-tumor activity.
Case Study 1: Anticancer Effects
A study conducted by researchers at XYZ University explored the anticancer effects of this compound in a controlled environment. The results indicated a promising reduction in tumor proliferation rates when combined with conventional chemotherapy agents.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in a model of neurodegeneration. The findings suggested that it could reduce neuronal cell death induced by oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Data Summary
| Study Type | Cell Line/Model | IC50/Results | Notes |
|---|---|---|---|
| In Vitro | MCF-7 | 25 µM | Moderate cytotoxicity |
| In Vitro | HeLa | 30 µM | Moderate cytotoxicity |
| In Vivo | Tumor Model | Tumor size reduction | Significant efficacy observed |
| Neuroprotection | Neuronal Model | Reduced cell death | Potential therapeutic benefits |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
